3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione

PARP inhibitor physicochemical properties drug design

This compound is a quinazoline-2,4(1H,3H)-dione derivative featuring a pyrimidin-2-yl-piperazine moiety linked via a 3-oxopropyl spacer. It belongs to a class of N-substituted piperazinone-containing quinazoline-2,4-diones explored as potent PARP-1/2 inhibitors.

Molecular Formula C19H20N6O3
Molecular Weight 380.408
CAS No. 850780-92-6
Cat. No. B3004303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione
CAS850780-92-6
Molecular FormulaC19H20N6O3
Molecular Weight380.408
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C19H20N6O3/c26-16(23-10-12-24(13-11-23)18-20-7-3-8-21-18)6-9-25-17(27)14-4-1-2-5-15(14)22-19(25)28/h1-5,7-8H,6,9-13H2,(H,22,28)
InChIKeyOOEUKOHIKFALMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione (CAS 850780-92-6): Core Structural and Procurement Profile


This compound is a quinazoline-2,4(1H,3H)-dione derivative featuring a pyrimidin-2-yl-piperazine moiety linked via a 3-oxopropyl spacer [1]. It belongs to a class of N-substituted piperazinone-containing quinazoline-2,4-diones explored as potent PARP-1/2 inhibitors [2]. Its computed physicochemical properties include a molecular weight of 380.4 g/mol, a topological polar surface area of 98.7 Ų, and a LogP of 0.3, suggesting moderate hydrophilicity [1]. As of this assessment, the compound does not appear to have been the primary focus of published bioactivity studies, and its differentiation must be inferred from closely related analogs within the quinazoline-2,4-dione PARP inhibitor class [2].

Structurally differentiated quinazoline-2,4-dione for PARP pathway study
Pyrimidin-2-yl-piperazine chemotype with 3-oxopropyl linker for SAR exploration
Computed LogP 0.3 and TPSA 98.7 Ų supports hydrophilicity-focused selection

Procurement Risk: Why Generic Quinazoline-2,4-dione Substitution Cannot Substitute for 3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione


Within the quinazoline-2,4-dione PARP inhibitor class, seemingly minor structural variations can drastically alter inhibitory potency, selectivity, and pharmacokinetic profiles [1]. The target compound's unique combination of a pyrimidin-2-yl-piperazine group and a 3-oxopropyl linker is not represented in the well-characterized analogs, such as the lead compound 'Cpd36' from a 2023 J. Med. Chem. study [1]. Generic substitution by other in-class compounds (e.g., 1-substituted benzyl-quinazoline-2,4-diones or PARP-2 selective derivatives) would introduce unquantified risks in target engagement and selectivity, as each structural subclass exhibits distinct PARP isoform inhibition fingerprints [1]. Without direct comparative data, procurement of the exact compound is essential to maintain chemical integrity and reproducibility in research settings.

Target Compound vs. Well-Characterized Analog (Cpd36)
This Compound Pyrimidin-2-yl-piperazine with 3-oxopropyl linker; bioactivity uncharacterized
Cpd36 Class Analog N-substituted piperazinone; reported sub-nanomolar PARP-1/2/7 inhibition
PARP isoform selectivity fingerprints may differ significantly; Cpd36 data cannot proxy for this chemotype.
Target Compound vs. PARP-2 Selective Inhibitors
This Compound Heteroaryl-piperazine motif; PARP-2 selectivity unknown
Published Selective Inhibitors 1-substituted benzyl derivatives; demonstrated PARP-2 over PARP-1 selectivity
Different chemotype may yield distinct selectivity; binding interaction remains to be established.

Quantitative Evidence for 3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione: Comparator-Based Differentiation


Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Leading PARP Inhibitor Cpd36

The target compound's computed LogP of 0.3 and topological polar surface area (TPSA) of 98.7 Ų [1] represent a different physicochemical space compared to the lead compound 'Cpd36' from the same chemical class, which was designed for oral bioavailability and demonstrated a distinct pharmacological profile [2]. While direct quantitative data for the target compound's bioactivity are unavailable, its lower LogP compared to many quinazoline-2,4-dione PARP inhibitors suggests potentially improved hydrophilicity, a property that can influence solubility, permeability, and off-target binding. This differentiation is based on class-level inference.

LogP & TPSA vs. Cpd36
Class-level inference
Target LogP = 0.3; TPSA = 98.7 Ų
Reported lower LogP may influence solubility and permeability; data to verify experimentally.
Cpd36 represents an optimized lead with favorable oral bioavailability; direct comparator LogP not provided.
PARP inhibitor physicochemical properties drug design

Molecular Complexity and Binding Potential Differentiation from Prototypical PARP-1 Inhibitors

The target compound's structure, containing a pyrimidin-2-yl-piperazine moiety with a 3-oxopropyl linker, differs from the prototypical 'Cpd36' which features an N-substituted piperazinone with distinct substitution patterns [1]. A 2023 J. Med. Chem. study demonstrated that 'Cpd36' achieves exceptional PARP-1 (IC50 = 0.94 nM), PARP-2 (IC50 = 0.87 nM), and PARP-7 (IC50 = 0.21 nM) inhibition [1]. The target compound's structural divergence, particularly the presence of a pyrimidine ring, may lead to a different selectivity profile, but no direct enzymatic data are available. This classification is based on class-level inference.

PARP Inhibition vs. Cpd36
Class-level inference
Target PARP-1/2/7 IC50: Not determined
Structural divergence may yield novel selectivity profile; requires enzymatic assay for attribution.
Cpd36 reported IC50: PARP-1 0.94 nM; PARP-2 0.87 nM; PARP-7 0.21 nM.
PARP-1 enzyme inhibition scaffold diversity

Chemical Scaffold Differentiation from Prior Quinazoline-2,4-dione PARP-2 Selective Inhibitors

Previous work on quinazoline-2,4(1H,3H)-dione derivatives has identified PARP-2 selective inhibitors with distinct substitution patterns (e.g., 1-substituted benzyl derivatives) [1]. The target compound, featuring a pyrimidin-2-yl-piperazine attached via a 3-oxopropyl chain, represents a different chemotype within this class. While the published PARP-2 selective inhibitors from the same group (Bioorg. Med. Chem. 2017) emphasize specific aryl substitutions for selectivity, the target compound's heteroaryl-piperazine motif suggests a potential for alternative binding interactions, though no direct comparative data exist. This is a class-level inference.

Chemotype vs. PARP-2 Selective
Class-level inference
Target PARP-2 selectivity: Not determined
Distinct chemotype from published PARP-2 selective inhibitors; binding interaction remains to be defined.
Prior chemotypes include 1-substituted benzyl derivatives; no direct comparative data exist.
PARP-2 selectivity scaffold optimization cancer research

Optimal Research Applications for 3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione Based on Current Evidence


Exploratory PARP-1/2 and PARP-7 Inhibitor Discovery with a Novel Chemotype

Given its structural divergence from the benchmark 'Cpd36' [1], this compound is suited for medicinal chemistry programs aiming to explore PARP inhibition with a new chemotype. Procurement supports the synthesis and testing of analogs to determine if the pyrimidin-2-yl-piperazine moiety can access different binding conformations within the PARP catalytic domain, potentially revealing new selectivity profiles against PARP-1, PARP-2, and PARP-7 [1].

Physicochemical Property-Focused Lead Optimization

With a computed LogP of 0.3 and TPSA of 98.7 Ų [2], this compound can serve as a starting point for optimizing solubility and permeability in PARP inhibitor candidates. Its procurement enables experimental determination of actual logD, solubility, and permeability, which are critical for advancing orally bioavailable therapeutics, in contrast to more lipophilic analogs [2].

Structure-Activity Relationship (SAR) Studies Around the Linker Region

The 3-oxopropyl linker is a key structural feature that has not been extensively studied in the context of quinazoline-2,4-dione PARP inhibitors. Procurement of this compound supports SAR campaigns to modify linker length and composition, aiming to enhance potency and selectivity, using the known 'Cpd36' as a reference point [1].

Pharmacological Tool for Investigating PARP Isoform Selectivity

Until experimentally evaluated, this compound's activity against PARP-1, PARP-2, and PARP-7 remains unknown. Its acquisition is essential for academic and industrial laboratories developing isoform-selective inhibitors, providing a unique structural probe to complement existing selective inhibitors [1].

Application
Selection Property
Validation Focus
PARP inhibitor discovery with novel chemotype
Pyrimidin-2-yl-piperazine scaffold distinct from Cpd36
Binding conformation and PARP-1/2/7 selectivity profiling
Physicochemical lead optimization
Computed LogP 0.3 and TPSA 98.7 Ų
Experimental logD, solubility, and permeability determination
Linker-region SAR studies
3-oxopropyl linker as a modifiable structural feature
Potency and selectivity optimization with Cpd36 as reference
PARP isoform selectivity investigation
Uncharacterized PARP activity profile
Isoform-specific inhibitor development and target engagement
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